molecular formula C6H10N2O B2711915 (2-methylbut-3-yn-2-yl)urea CAS No. 32957-01-0

(2-methylbut-3-yn-2-yl)urea

Cat. No.: B2711915
CAS No.: 32957-01-0
M. Wt: 126.159
InChI Key: DWSYINQJVVITME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methylbut-3-yn-2-yl)urea is an organic compound with the molecular formula C6H10N2O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 1,1-dimethylprop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylbut-3-yn-2-yl)urea typically involves the reaction of 1,1-dimethylprop-2-ynylamine with isocyanates or carbamoyl chlorides. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-methylbut-3-yn-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Urea derivatives with oxidized side chains.

    Reduction: Amine derivatives.

    Substitution: Urea derivatives with substituted functional groups.

Scientific Research Applications

(2-methylbut-3-yn-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of urease enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2-methylbut-3-yn-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can be crucial in controlling the activity of urease in various biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-methylurea
  • N-ethylurea
  • N-propylurea

Comparison

Compared to similar compounds, (2-methylbut-3-yn-2-yl)urea exhibits unique properties due to the presence of the 1,1-dimethylprop-2-ynyl group. This group imparts increased steric hindrance and electronic effects, which can influence the compound’s reactivity and interaction with biological targets. Additionally, the alkyne functionality provides opportunities for further chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2-methylbut-3-yn-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-6(2,3)8-5(7)9/h1H,2-3H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSYINQJVVITME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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